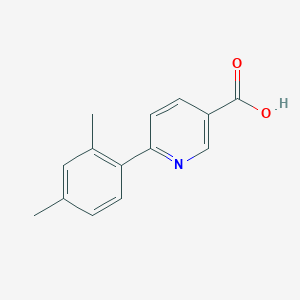
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
Übersicht
Beschreibung
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine (5-DMPH) is a synthetic organic compound that has found a wide range of applications in the scientific field. It is a versatile compound with a variety of properties, including high solubility, low toxicity, and good stability. 5-DMPH has been used in numerous studies to investigate its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and the effects of environmental pollutants on human health. It has been used to study the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs, and the effects of environmental pollutants on human health. 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has also been used as a model compound to investigate the mechanism of action of various drugs and to study the effects of various drugs on the body.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. Inhibition of these enzymes can lead to decreased drug metabolism, which can result in an increased concentration of the drug in the body. Additionally, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been shown to interact with other cellular components, such as receptors and ion channels, which can affect the activity of various enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% have been studied in a variety of organisms, including mammals, fish, and plants. In mammals, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to decreased drug metabolism. Additionally, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been shown to interact with various cellular components, including receptors and ion channels, which can affect the activity of various enzymes and other proteins. In fish, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been found to cause changes in the activity of various enzymes, including those involved in the metabolism of drugs. In plants, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been found to affect the activity of various enzymes involved in photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available and has a high solubility in aqueous solutions. Additionally, 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is generally considered to be non-toxic and has good stability in aqueous solutions. However, there are some limitations to the use of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. For example, the mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood and the compound can interact with other cellular components, which can affect the results of the experiment.
Zukünftige Richtungen
The potential applications of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in scientific research are numerous. Further research is needed to investigate the mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% and to explore its potential applications in the study of drug metabolism, enzyme inhibition, and the effects of environmental pollutants on human health. Additionally, more research is needed to investigate the effects of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% on other organisms, such as plants and fish, and to explore its potential applications in the study of photosynthesis and other biochemical processes. Finally, further research is needed to explore the potential applications of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in the development of new drugs and therapeutic agents.
Synthesemethoden
The synthesis of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% starts with the reaction of 2,5-dimethoxyphenyl hydrazine and 2-hydroxy-5-methylpyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 5-(2,5-dimethoxyphenyl)-2-hydroxypyrimidine. The reaction is typically performed in aqueous solution at room temperature and is generally considered to be a simple and efficient method for the synthesis of 5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%.
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)8-6-13-12(15)14-7-8/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMYJPBLJVPULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680851 | |
| Record name | 5-(2,5-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111103-56-0 | |
| Record name | 5-(2,5-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















